

physical and chemical properties of ethyl propiolate

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Compound of Interest

Compound Name: ETHYLPropiolate

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Ethyl Propiolate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl propiolate (ethyl prop-2-ynoate) is a versatile organic compound with the chemical formula $C_5H_6O_2$. It is the ethyl ester of propiolic acid, the simplest acetylenic carboxylic acid.[1] This colorless liquid is a valuable reagent and building block in organic synthesis, primarily due to the electrophilic nature of its alkyne group.[1] Its reactivity allows for its participation in a variety of chemical transformations, making it a key intermediate in the synthesis of diverse molecular architectures, including heterocyclic compounds and functionalized alkenes. This guide provides a detailed overview of the physical and chemical properties of ethyl propiolate, along with key experimental protocols and safety information.

Physical and Chemical Properties

Ethyl propiolate is a colorless to light yellow liquid with a pungent, fruity odor.[2] It is miscible with many organic solvents. Key physical and chemical properties are summarized in the tables below.

General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₆ O ₂	[3]
Molecular Weight	98.10 g/mol	[3]
Appearance	Colorless to light yellow liquid	[2][4]
Odor	Pungent, fruity	[2]
Melting Point	9 °C	[3]
Boiling Point	120 °C	[5][6][7]
Density	0.968 g/mL at 25 °C	[5][6][7]
Refractive Index (n _{20/D})	1.412	[7][8]
Flash Point	25 °C (77 °F) - closed cup	[7]
Solubility	Miscible with alcohol	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of ethyl propiolate. Key spectral features are summarized below.

Spectroscopic Technique	Key Features and Observations
^1H NMR	The proton nuclear magnetic resonance spectrum of ethyl propiolate typically shows a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a singlet for the acetylenic proton.
^{13}C NMR	The carbon-13 nuclear magnetic resonance spectrum will show distinct peaks for the carbonyl carbon, the two acetylenic carbons, and the two carbons of the ethyl group.
Infrared (IR) Spectroscopy	The IR spectrum of ethyl propiolate is characterized by a strong absorption band for the C=O (ester) stretching vibration, typically around 1720 cm^{-1} . A sharp, weaker band corresponding to the C \equiv C triple bond stretch is observed around 2100 cm^{-1} , and the acetylenic C-H stretch appears as a sharp peak around 3300 cm^{-1} .
Mass Spectrometry (MS)	The mass spectrum will show the molecular ion peak (M^+) at $m/z = 98$, corresponding to the molecular weight of the compound.

Reactivity and Chemical Properties

Ethyl propiolate's reactivity is dominated by its electron-deficient carbon-carbon triple bond, making it an excellent Michael acceptor and a dienophile in cycloaddition reactions.

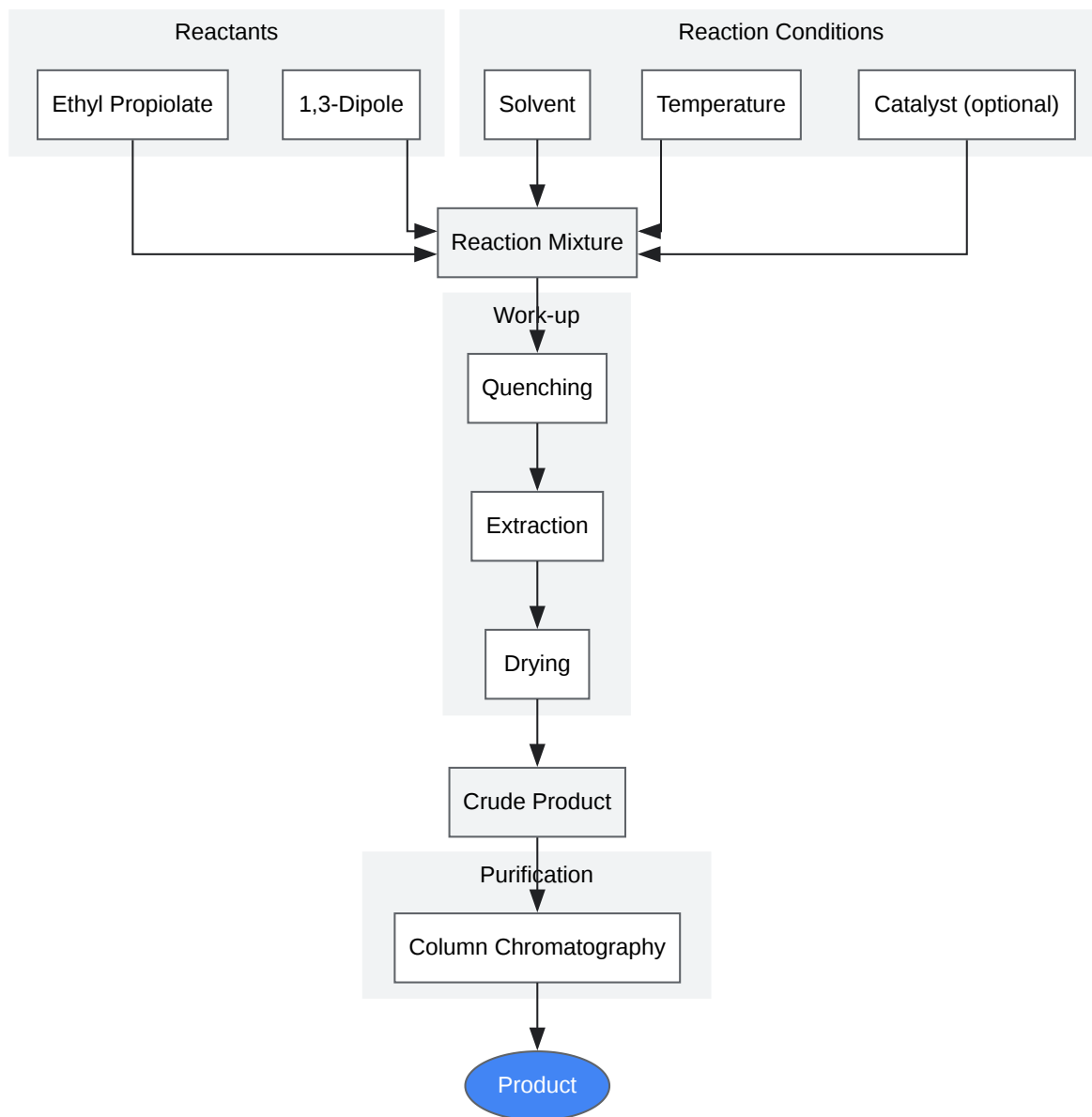
Stability and Reactivity

Ethyl propiolate is a flammable liquid and should be handled with care.[9] It is sensitive to air and should be stored under an inert atmosphere.[4] It is incompatible with strong acids, strong bases, and oxidizing agents.[9]

Cycloaddition Reactions

Ethyl propiolate readily participates in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings like triazoles and isoxazoles, respectively. These reactions are often regioselective.

A general workflow for a [3+2] cycloaddition reaction involving ethyl propiolate is depicted below.



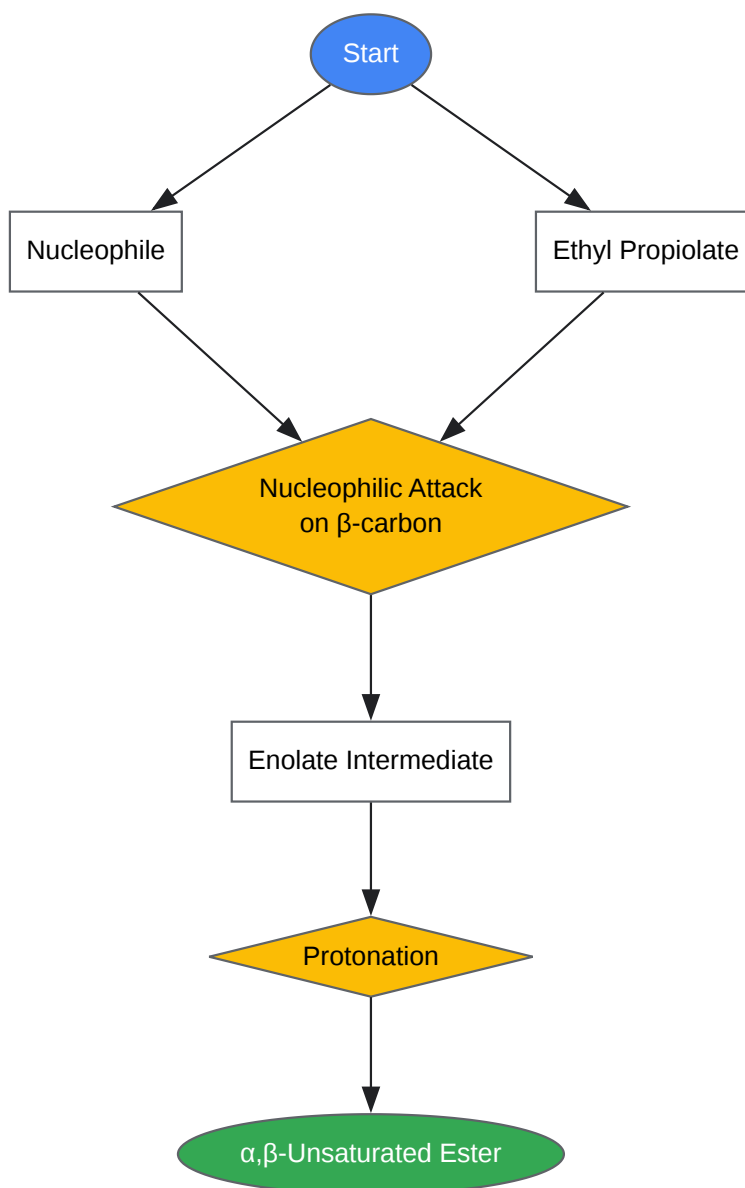
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General workflow for a [3+2] cycloaddition reaction.

Michael Addition Reactions

As a potent Michael acceptor, ethyl propiolate reacts with a wide range of nucleophiles, including thiols, amines, and carbanions.^[10] The nucleophile adds to the β -carbon of the alkyne, leading to the formation of a functionalized α,β -unsaturated ester. These reactions can be highly stereoselective.

Below is a diagram illustrating the general mechanism of a Michael addition to ethyl propiolate.



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Mechanism of Michael addition to ethyl propiolate.

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and application of ethyl propiolate.

Synthesis of Ethyl Propiolate

A common method for the synthesis of ethyl propiolate is through the esterification of propiolic acid with ethanol in the presence of an acid catalyst. An alternative one-step synthesis has also been reported using propargyl alcohol and ethanol.[\[11\]](#)

Example Protocol for Synthesis:[\[11\]](#)

- **Reaction Setup:** In a reaction vessel, propargyl alcohol, ethanol, and a dehydrating agent (e.g., molecular sieves) are dispersed in a solvent such as dichloromethane.
- **Reagent Addition:** Acetic acid and calcium hypochlorite are added to the mixture.
- **Reaction Conditions:** The reaction is carried out with stirring at a temperature between 10-40 °C.
- **Monitoring:** The progress of the reaction is monitored by gas chromatography (GC) until the starting material is consumed.
- **Work-up:** Upon completion, water and sodium thiosulfate are added to the reaction mixture. The pH is adjusted to 7-8 with solid sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude product is then purified by fractional distillation to yield ethyl propiolate.

General Procedure for [3+2] Cycloaddition

Example Protocol:[\[12\]](#)

- **Reaction Setup:** To a solution of ethyl propiolate and a 1,3-dipole precursor (e.g., an oxime to generate a nitrile oxide in situ) in a suitable solvent (e.g., dichloromethane), a reagent to generate the dipole (e.g., sodium hypochlorite) is added.
- **Reaction Conditions:** The reaction mixture is stirred at room temperature, typically overnight.
- **Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC).
- **Work-up:** The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine and dried over a drying agent.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Safety and Handling

Ethyl propiolate is a flammable liquid and an irritant.[9] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13] It is recommended to store under an inert atmosphere to prevent degradation.[4]

Disposal: Dispose of ethyl propiolate and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Ethyl propiolate is a highly valuable and versatile reagent in organic synthesis. Its unique electronic properties and reactivity enable the construction of complex molecules with a wide range of potential applications in drug discovery and materials science. A thorough understanding of its physical and chemical properties, as well as safe handling procedures, is paramount for its effective and responsible use in a research setting.

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